molecular formula C17H25N3 B2650610 4-[4-[(1R,2R,4S)-2-Bicyclo[2.2.1]heptanyl]piperazin-1-yl]aniline CAS No. 2459946-32-6

4-[4-[(1R,2R,4S)-2-Bicyclo[2.2.1]heptanyl]piperazin-1-yl]aniline

Cat. No.: B2650610
CAS No.: 2459946-32-6
M. Wt: 271.408
InChI Key: PAPFUGRENUWNNG-JJRVBVJISA-N
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Description

4-[4-[(1R,2R,4S)-2-Bicyclo[2.2.1]heptanyl]piperazin-1-yl]aniline is a complex organic compound with the molecular formula C17H25N3. It features a bicyclo[2.2.1]heptane structure, which is a common motif in organic chemistry due to its rigidity and unique chemical properties. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[(1R,2R,4S)-2-Bicyclo[221]heptanyl]piperazin-1-yl]aniline typically involves multiple steps One common method starts with the preparation of the bicyclo[22The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-[(1R,2R,4S)-2-Bicyclo[2.2.1]heptanyl]piperazin-1-yl]aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of solvents like ether or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[4-[(1R,2R,4S)-2-Bicyclo[2.2.1]heptanyl]piperazin-1-yl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-[(1R,2R,4S)-2-Bicyclo[2.2.1]heptanyl]piperazin-1-yl]aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, thereby modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[4-[(1R,2R,4S)-2-Bicyclo[2.2.1]heptanyl]piperazin-1-yl]aniline lies in its combination of the bicyclo[2.2.1]heptane core with the piperazine and aniline groups. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-[4-[(1R,2R,4S)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3/c18-15-3-5-16(6-4-15)19-7-9-20(10-8-19)17-12-13-1-2-14(17)11-13/h3-6,13-14,17H,1-2,7-12,18H2/t13-,14+,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPFUGRENUWNNG-JJRVBVJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N3CCN(CC3)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1C[C@H]2N3CCN(CC3)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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